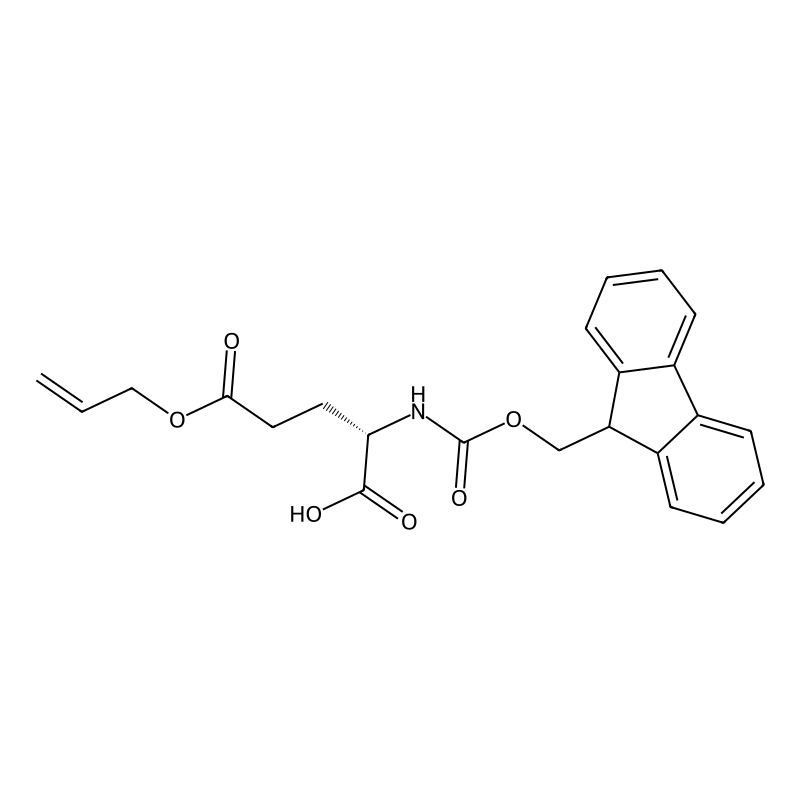

Fmoc-Glu(OAll)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Fmoc-Glu(OAll)-OH, also known as N-Fmoc-L-glutamic acid γ-allyl ester, is a key building block used in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a widely used technique for the chemical synthesis of peptides, which are chains of amino acids. Fmoc-Glu(OAll)-OH incorporates the amino acid glutamic acid (Glu) into the peptide chain with the γ-carboxyl group (COOH) protected by an allyl (OAll) group [].

Selective Deprotection:

A crucial advantage of Fmoc-Glu(OAll)-OH lies in its ability to undergo selective deprotection []. The Fmoc group, attached to the α-amino group (NH2) of glutamic acid, can be selectively removed using mild acidic conditions, while the allyl group remains intact []. This allows for the controlled addition of other amino acids to the growing peptide chain and the subsequent removal of the allyl group at a later stage to reveal the free γ-carboxyl group essential for peptide function.

Applications in Peptide Research:

Fmoc-Glu(OAll)-OH finds application in various research areas, including:

- Structure-activity relationship (SAR) studies: By incorporating Fmoc-Glu(OAll)-OH into peptides with modified sequences, researchers can investigate the impact of specific amino acid substitutions on peptide activity and binding affinity.

- Development of therapeutic peptides: Fmoc-Glu(OAll)-OH can be used to synthesize bioactive peptides with potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors [].

- Study of protein-protein interactions: Peptides containing Fmoc-Glu(OAll)-OH can be employed to probe protein-protein interactions by mimicking specific binding domains or motifs present in natural proteins [].

Fmoc-Glu(OAll)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-allyl ester, is a derivative of glutamic acid, a non-essential amino acid crucial for various biological functions. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during

Fmoc-Glu(OAll)-OH is primarily utilized in solid-phase peptide synthesis, where the Fmoc group can be selectively removed under basic conditions (e.g., using piperidine) to expose the amino group for subsequent coupling reactions. The allyl ester can also be deprotected using palladium-catalyzed reactions, allowing for further modifications of the side chain. This dual functionality makes it an important intermediate in synthesizing complex peptides and proteins .

Glutamic acid derivatives like Fmoc-Glu(OAll)-OH play significant roles in neurotransmission and metabolism. While the compound itself may not exhibit direct biological activity, its incorporation into peptides can influence their biological properties, such as receptor binding affinity and enzymatic activity. The unique structural modifications provided by the gamma-allyl ester can enhance the stability and solubility of peptides in biological systems .

The synthesis of Fmoc-Glu(OAll)-OH typically involves several key steps:

- Protection of Glutamic Acid: The amino group of glutamic acid is protected using the Fmoc group.

- Formation of Allyl Ester: The carboxylic acid group is then modified to form the gamma-allyl ester through coupling reactions with allyl alcohol.

- Purification: The final product is purified using techniques such as column chromatography to achieve high purity levels.

These steps allow for the efficient production of Fmoc-Glu(OAll)-OH suitable for peptide synthesis .

Fmoc-Glu(OAll)-OH is primarily used in:

- Peptide Synthesis: As a building block for synthesizing peptides with specific functionalities.

- Drug Development: Its derivatives can be explored for therapeutic applications due to their potential biological activities.

- Bioconjugation: The unique allyl ester can facilitate bioconjugation strategies in chemical biology .

Studies involving Fmoc-Glu(OAll)-OH often focus on its interactions within peptide sequences. Research has shown that modifications at the glutamic acid position can significantly affect peptide conformation and receptor interactions. For instance, substituting standard amino acids with Fmoc-Glu(OAll)-OH can lead to enhanced binding properties or altered biological responses, making it a valuable tool in drug design and development .

Several compounds share structural similarities with Fmoc-Glu(OAll)-OH, each offering unique properties:

| Compound Name | Structure/Modification | Unique Feature |

|---|---|---|

| Fmoc-L-Glutamic Acid | Standard glutamic acid with Fmoc protection | Commonly used without side chain modification |

| Fmoc-Glu(OPP)-OH | 2-phenylisopropyl ester modification | Different protective group; more steric hindrance |

| Fmoc-L-Aspartic Acid | Similar structure but one carbon shorter | Aspartic acid derivative; different biological roles |

| Fmoc-L-Tyrosine | Contains a phenolic side chain | Aromatic character; affects hydrophobicity |

The uniqueness of Fmoc-Glu(OAll)-OH lies in its specific gamma-allyl ester modification, allowing for selective deprotection and further functionalization that distinguishes it from other glutamic acid derivatives .

Molecular Architecture and Stereochemical Configuration

Fmoc-Glu(OAll)-OH (C₂₃H₂₃NO₆, MW 409.43 g/mol) features a glutamic acid backbone with two orthogonal protecting groups (Figure 1):

- Fmoc group: Protects the α-amino group via a carbamate linkage, removable under basic conditions (e.g., 20% piperidine in DMF).

- Allyl ester (OAll): Shields the γ-carboxyl group, stable to both acidic (TFA) and basic (piperidine) conditions but cleavable via palladium-catalyzed allyl transfer.

The stereochemical configuration is defined by the L-glutamic acid core, with chiral centers at C2 (α-carbon) and C4 (γ-carbon). X-ray crystallographic data, though limited for this specific derivative, suggest a planar Fmoc aromatic system and a flexible allyl ester side chain. Comparative studies with Fmoc-Glu-OtBu show that the allyl ester reduces steric hindrance, facilitating resin coupling in SPPS.

Table 1: Physicochemical Properties of Fmoc-Glu(OAll)-OH

| Property | Value | Source |

|---|---|---|

| Melting Point | 122–128°C | |

| Boiling Point | 650.1 ± 55.0°C (Predicted) | |

| Density | 1.264 ± 0.06 g/cm³ | |

| Solubility | Methanol, DMF | |

| Optical Activity (α) | +16.5° (c = 1% in DMF) |

Orthogonal Protecting Group Strategy

The orthogonal protection scheme of Fmoc-Glu(OAll)-OH enables sequential deprotection, critical for synthesizing branched or cyclic peptides:

Key Interactions:

Fmoc Group:

Allyl Ester (OAll):

Alloc Compatibility:

Table 2: Orthogonal Protection Comparison

| Protecting Group | Cleavage Conditions | Stability Profile |

|---|---|---|

| Fmoc | 20% piperidine in DMF | Acid-stable, base-labile |

| OAll | Pd(0)/PhSiH₃ | Base-stable, acid-stable |

| Alloc | Pd(0)/PhSiH₃ | Base-stable, acid-stable |

Comparative Crystallographic Studies

While direct crystallographic data for Fmoc-Glu(OAll)-OH remains scarce, studies on analogous derivatives reveal:

- Fmoc-Glu-OtBu: Exhibits a rigid γ-tert-butyl group, causing steric clashes in dense peptide sequences.

- Fmoc-Glu(OMe)-OH: Methyl ester shows higher susceptibility to base-induced racemization compared to OAll.

- Tylophorinicine: A phenanthroindolizidine alkaloid (C₂₄H₂₇NO₅) with a similar molecular weight (409.50 g/mol) but distinct planar aromatic systems.

Notably, the allyl ester’s flexibility in Fmoc-Glu(OAll)-OH enhances resin accessibility during SPPS, reducing aggregation in hydrophobic peptides.

Industrial-Scale Synthesis Protocols for Fmoc-Glu(OAll)-OH

Industrial-scale synthesis of N-Fluorenylmethyloxycarbonyl-L-glutamic acid gamma-allyl ester involves a sophisticated multi-step process that has been optimized for large-scale production environments [1] [2]. The synthetic pathway typically employs solid-phase peptide synthesis methodologies that have been adapted for kilogram-scale manufacturing operations [25] [26].

The primary industrial synthesis protocol begins with the protection of glutamic acid using 9-fluorenylmethyloxycarbonyl chloride under controlled basic conditions [12]. The process involves dissolving glutamic acid in a mixture of tetrahydrofuran and water, with the pH maintained between 8 and 10 using potassium hydroxide pellets [12]. Fluorenylmethyloxycarbonyl N-hydroxysuccinimidyl ester is then added in small portions over approximately one hour while maintaining the alkaline conditions [12].

The subsequent allyl esterification step represents a critical phase in the industrial protocol [12]. The Fluorenylmethyloxycarbonyl-protected glutamic acid is treated with concentrated sulfuric acid in allyl alcohol, creating the desired gamma-allyl ester functionality [12]. This reaction typically requires stirring for one hour at ambient temperature, during which most of the solid dissolves to form a homogeneous solution [12].

Large-scale automated synthesis systems have revolutionized the production of Fluorenylmethyloxycarbonyl-glutamic acid gamma-allyl ester [29] [43]. Modern industrial facilities employ fully automated solid-phase peptide synthesis platforms that can handle synthesis scales up to 800 millimoles [42]. These systems incorporate advanced process analytical technology to perform inline analytics, eliminating the need for manual controls during production [29].

The industrial synthesis protocol utilizes sophisticated coupling reagents optimized for large-scale operations [43]. Standard protocols incorporate carbodiimide, phosphonium, and aminium/uronium reagents alongside preformed active esters [41]. The selection of coupling agents depends on the specific requirements of the synthesis scale and the desired purity specifications [41].

Temperature control represents a fundamental aspect of industrial synthesis protocols [43]. Advanced control systems monitor reactor temperatures, pressures, flows, and concentrations in real-time to ensure optimal reaction conditions [43]. The implementation of predictive simulation tools has enabled manufacturers to understand the mechanisms associated with solid-phase peptide synthesis and adjust processes based on empirical knowledge [43].

Solvent management in industrial protocols has been optimized to reduce environmental impact while maintaining synthesis efficiency [43]. Advanced washing procedures minimize solvent consumption through the implementation of controlled evaporation techniques and headspace gas flushing technologies [46]. These innovations can reduce waste production by up to 95 percent compared to traditional synthesis methodologies [46].

Quality control during industrial synthesis involves continuous monitoring of critical process parameters [43]. Online monitoring systems track the progress of coupling reactions qualitatively and quantitatively, examining both solid and liquid phases throughout the synthesis [43]. This real-time data collection facilitates better reaction control and optimized productivity by determining optimal duration for each process step [43].

Table 1: Industrial Synthesis Parameters for Fmoc-Glu(OAll)-OH

| Parameter | Specification | Range | Reference |

|---|---|---|---|

| Reaction Temperature | Ambient to 90°C | 20-90°C | [43] |

| pH Control | Basic Conditions | 8-10 | [12] |

| Synthesis Scale | Industrial | Up to 800 mmol | [42] |

| Purity Specification | High Performance Liquid Chromatography | ≥96.0% | [1] |

| Optical Activity | [α]20/D | -19.0 to -16.0° | [3] |

The implementation of microwave-assisted synthesis protocols has enhanced the efficiency of industrial-scale production [45] [46]. Microwave irradiation facilitates complete deprotection reactions while enabling precise temperature control throughout the synthesis process [46]. This technology has been successfully scaled from micromole to hundreds of millimoles while maintaining current Good Manufacturing Practices compliance [45].

Process automation in industrial facilities reduces the risk of human error inherent in manual synthesis procedures [43]. Fully automated systems collect data more precisely and frequently than manual operations, allowing operators to focus on process planning, monitoring, and control [43]. Advanced control systems handle anticipated situations automatically while alerting operators to unexpected conditions requiring intervention [43].

Purification Techniques: High Performance Liquid Chromatography Optimization and Chiral Resolution

High Performance Liquid Chromatography optimization for Fluorenylmethyloxycarbonyl-glutamic acid gamma-allyl ester purification represents a sophisticated analytical and preparative methodology [10] [11]. The compound exhibits excellent compatibility with reversed-phase chromatographic systems, facilitating both analytical characterization and large-scale purification processes [13].

Chiral resolution of Fluorenylmethyloxycarbonyl-protected amino acids employs polysaccharide-based chiral stationary phases under reversed-phase conditions [10] [11]. Research demonstrates that Lux Cellulose-2 represents the most successful phase for chiral recognition, achieving 18 successful separations followed by Lux Cellulose-3 with 16 chiral recognitions [10]. All Fluorenylmethyloxycarbonyl amino acids evaluated achieved full resolution with resolution factors greater than 1.5 in analysis times below 25 minutes [10] [11].

The optimal mobile phase composition for chiral separation utilizes trifluoroacetic acid as an acidic additive combined with acetonitrile as the organic modifier [10] [11]. Initial screening protocols employ 0.1 percent trifluoroacetic acid in acetonitrile at a volume ratio of 40:60 [10]. When retention times fall below 6 minutes and resolution factors remain below 1.5, the acetonitrile concentration is decreased to improve retention and chiral recognition [10].

Alternative mobile phase systems incorporate 0.1 percent formic acid in methanol at volume ratios of 20:80 when acetonitrile-based systems fail to achieve chiral separation [10]. Trifluoroacetic acid demonstrates superior retention characteristics compared to formic acid when used with acetonitrile, while acetonitrile exhibits stronger elution power than methanol under comparable conditions [10].

Table 2: Chiral High Performance Liquid Chromatography Parameters

| Parameter | Specification | Optimal Conditions | Reference |

|---|---|---|---|

| Stationary Phase | Lux Cellulose-2 | Polysaccharide-based | [10] |

| Mobile Phase | Trifluoroacetic Acid/Acetonitrile | 0.1%/60% v/v | [10] |

| Resolution Factor | Baseline Resolution | >1.5 | [10] |

| Analysis Time | Isocratic Mode | <25 minutes | [10] |

| Temperature | Ambient | 20-25°C | [10] |

Advanced purification protocols for crude peptide synthesis products incorporate preparative High Performance Liquid Chromatography using C18 octadecylsilyl silica with trifluoroacetic acid, water, and acetonitrile as eluents [13]. Following fraction collection, products meeting specification requirements undergo freeze-drying to obtain purified material [13]. This methodology has demonstrated the ability to elevate crude peptide purity from approximately 53 percent to over 99 percent [13].

The impact of amino acid purification on overall peptide purity has been extensively documented [13]. Initial impurity levels in crude Fluorenylmethyloxycarbonyl amino acids used for peptide synthesis typically range around 26 percent, which can be reduced to approximately 10 percent through systematic purification of individual building blocks [13]. This purification strategy results in significant elevation of crude peptide purity from 53.49 percent to 68.08 percent [13].

Selective deprotection protocols for allyl-protecting groups employ palladium-catalyzed transfer reactions under near-neutral conditions [20]. The allyl ester functionality can be removed using tetrakis(triphenylphosphine)palladium(0) catalyst with phenylsilane as a nucleophilic scavenger [8]. These deprotection conditions demonstrate exceptional orthogonality, remaining stable under both basic Fluorenylmethyloxycarbonyl removal conditions and subsequent trifluoroacetic acid global deprotection [20].

Room temperature allyl deprotection procedures have been optimized to evaluate catalytic lifetime and environmental sensitivity [22]. Studies demonstrate that palladium tetrakis catalysts maintain effectiveness under atmospheric conditions, contrary to traditional requirements for argon sparging and vacuum-dried glassware [22]. The deprotection reaction employs 0.25 equivalents of tetrakis(triphenylphosphine)palladium(0) with 24 equivalents of phenylsilane in dichloromethane [22].

Purification methodology optimization focuses on minimizing residual impurities that impact overall peptide quality [13]. Systematic purification of individual Fluorenylmethyloxycarbonyl amino acids removes significant impurities completely, resulting in positive impacts on final product purity [13]. The implementation of preparative High Performance Liquid Chromatography as a final purification step can achieve purity levels exceeding 99.61 percent with all unknown impurities below 0.1 percent [13].

Analytical Characterization: Nuclear Magnetic Resonance, Mass Spectrometry, and X-Ray Diffraction

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Fluorenylmethyloxycarbonyl-glutamic acid gamma-allyl ester [17]. Proton Nuclear Magnetic Resonance analysis in deuterated chloroform reveals characteristic signals corresponding to the fluorenyl aromatic protons, the allyl ester functionality, and the glutamic acid backbone [17]. The integration patterns and coupling constants confirm the presence of all expected structural elements [17].

The compound exhibits characteristic Nuclear Magnetic Resonance parameters that facilitate structural verification [17]. The fluorenyl protecting group displays distinctive aromatic signals in the 7-8 parts per million region, while the allyl ester presents as a complex multiplet around 5-6 parts per million for the vinyl protons and 4-5 parts per million for the methylene protons [17]. The glutamic acid backbone protons appear in the expected aliphatic region with appropriate coupling patterns [17].

Mass spectrometry analysis confirms the molecular ion peak and fragmentation patterns consistent with Fluorenylmethyloxycarbonyl-glutamic acid gamma-allyl ester structure [16] [17]. Electrospray ionization mass spectrometry typically reveals the protonated molecular ion at mass-to-charge ratio 410, corresponding to the molecular weight of 409.43 daltons plus one proton [15] [17]. Tandem mass spectrometry experiments demonstrate characteristic fragmentation patterns including loss of the allyl group and Fluorenylmethyloxycarbonyl protecting group [17].

Table 3: Analytical Characterization Data for Fmoc-Glu(OAll)-OH

| Analytical Method | Parameter | Value | Reference |

|---|---|---|---|

| Molecular Weight | Exact Mass | 409.43 Da | [15] |

| Optical Rotation | [α]20/D | -16.5±2° (c=1% DMF) | [1] |

| Melting Point | Range | 122-128°C | [38] |

| High Performance Liquid Chromatography Purity | Minimum | ≥96.0% | [1] |

| Solubility | Dimethylformamide | Clearly soluble | [3] |

X-ray diffraction analysis provides detailed crystallographic information when suitable crystals can be obtained [17]. The compound typically crystallizes in specific space groups that reveal the three-dimensional arrangement of molecules within the crystal lattice [17]. Diffraction patterns confirm the stereochemistry at the alpha-carbon and provide precise bond lengths and angles throughout the molecular structure [17].

High-resolution mass spectrometry techniques enable accurate mass determination within parts per million accuracy [17]. The use of time-of-flight or Fourier transform ion cyclotron resonance mass spectrometers provides confirmation of the molecular formula C23H23NO6 [15]. Isotope pattern analysis further validates the elemental composition and assists in distinguishing between potential isomeric structures [17].

The compound demonstrates excellent stability for analytical characterization under standard storage conditions [3] [37]. Storage at 2-8°C maintains structural integrity and prevents degradation that could complicate analytical results [37]. The material exhibits minimal water content when properly stored, typically below 1.0 percent as determined by Karl Fischer titration [3].

Analytical method validation encompasses assessment of precision, accuracy, and specificity for each characterization technique [3]. High Performance Liquid Chromatography methods demonstrate excellent repeatability with relative standard deviations typically below 2 percent [3]. Mass spectrometry methods provide consistent ionization efficiency and fragmentation patterns across multiple analyses [17].

Advanced analytical techniques include two-dimensional Nuclear Magnetic Resonance experiments that provide detailed connectivity information [17]. Correlation spectroscopy and nuclear Overhauser effect spectroscopy experiments confirm the spatial relationships between protons and establish the complete structural assignment [17]. These techniques prove particularly valuable for confirming the stereochemistry and protecting group integrity [17].

The analytical characterization protocol includes assessment of optical activity using polarimetry [1] [3] [38]. The specific rotation value of -16.5±2° measured at 20°C with a concentration of 1 percent in dimethylformamide serves as an important identity test [1]. This parameter provides confirmation of the L-stereochemistry and absence of racemization during synthesis [1].

Fmoc-Glu(OAll)-OH serves as a cornerstone in orthogonal protection schemes within Fmoc-based solid-phase peptide synthesis [1] [2]. The compound features a dual protection system: the 9-fluorenylmethyloxycarbonyl group protecting the α-amino functionality and the allyl ester protecting the γ-carboxyl side chain [4]. This configuration establishes true orthogonality, as the Fmoc group is cleaved under basic conditions using piperidine, while the allyl ester remains intact until exposed to palladium-catalyzed deprotection conditions [1] [2].

The orthogonal nature of Fmoc-Glu(OAll)-OH distinguishes it from conventional glutamic acid derivatives used in Fmoc chemistry. Standard Fmoc-Glu(OtBu)-OH employs tert-butyl ester protection, which is removed simultaneously with other acid-labile protecting groups during final trifluoroacetic acid cleavage [5] [6]. In contrast, the allyl ester can be selectively removed using Pd(PPh₃)₄ and phenylsilane under neutral conditions, providing temporal control over γ-carboxyl deprotection [7] [2] [8].

Research findings demonstrate that Fmoc-Glu(OAll)-OH exhibits excellent solubility properties across diverse organic solvents, including dimethylformamide, dichloromethane, and tetrahydrofuran [1]. This broad solvent compatibility facilitates optimization of coupling conditions and enables synthesis in environmentally friendlier solvent systems [9]. The compound maintains chemical stability under standard Fmoc-SPPS conditions, with nuclear magnetic resonance studies confirming no decomposition after 30 days at room temperature [9].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₃NO₆ | [4] [10] [11] |

| Molecular Weight | 409.4 g/mol | [4] [10] [11] |

| CAS Registry Number | 133464-46-7 | [4] [10] [11] |

| Storage Conditions | 2-8°C under inert gas | [11] |

| Melting Point | 118-122°C | [7] |

| Optical Activity | [α]20/D −16.5±2°, c = 1% in DMF | [4] [10] |

| Solubility (DMF) | >0.1 M (clearly soluble) | [7] |

| Purity (HPLC) | ≥96.0% (HPLC) | [4] [10] |

| Stability | Stable at room temperature for 30 days | [1] |

The strategic implementation of Fmoc-Glu(OAll)-OH in peptide synthesis enables sophisticated protection schemes that are unattainable with conventional protecting groups. Multiple research groups have documented successful applications in the synthesis of complex peptide architectures, including head-to-tail cyclic peptides and branched structures [12] [8]. The ability to selectively expose the γ-carboxyl group while maintaining other protecting groups intact provides unprecedented synthetic flexibility for post-assembly modifications.

Comparative studies between orthogonal protection strategies highlight the advantages of allyl-based protection over traditional approaches [13] [5]. While Fmoc-Glu(OtBu)-OH requires final acidic cleavage conditions that can promote unwanted side reactions, Fmoc-Glu(OAll)-OH allows for intermediate deprotection under mild, neutral conditions [14] [15]. This capability proves particularly valuable in syntheses involving acid-sensitive functionalities or complex protecting group hierarchies [16] [17].

| Protecting Group | Deprotection Conditions | Aspartimide Formation Risk | Orthogonality | Applications |

|---|---|---|---|---|

| Fmoc-Glu(OtBu)-OH | 95% TFA (final cleavage) | High | Acid-labile | Standard SPPS |

| Fmoc-Glu(OAll)-OH | Pd(PPh₃)₄/PhSiH₃ (on-resin) | Reduced | Pd-labile (orthogonal) | Macrocyclization, on-resin functionalization |

| Fmoc-Asp(OtBu)-OH | 95% TFA (final cleavage) | Very High | Acid-labile | Standard SPPS |

| Fmoc-Asp(OAll)-OH | Pd(PPh₃)₄/PhSiH₃ (on-resin) | Reduced | Pd-labile (orthogonal) | Macrocyclization |

| Fmoc-Glu(O-2-PhiPr)-OH | 1% TFA (selective) | Low | Mild acid-labile | Cyclic peptides prone to aspartimide |

Prevention of Aspartimide Formation During Prolonged Coupling Cycles

Fmoc-Glu(OAll)-OH demonstrates significant efficacy in preventing aspartimide formation, a notorious side reaction that represents one of the most persistent challenges in solid-phase peptide synthesis [18] [14]. Aspartimide formation occurs through intramolecular cyclization between the backbone amide nitrogen and the β-carboxyl group of aspartic acid or glutamic acid residues, particularly under the basic conditions employed for Fmoc deprotection [18] [19].

The allyl ester protection in Fmoc-Glu(OAll)-OH provides enhanced resistance to aspartimide formation compared to conventional tert-butyl ester protection [14] [15]. Research indicates that the increased steric bulk and electronic properties of the allyl group effectively impede the nucleophilic attack required for aspartimide ring closure [13] [19]. This protection becomes particularly critical during prolonged coupling cycles, where extended exposure to basic deprotection conditions increases the likelihood of side reactions [20] [21].

Systematic studies examining aspartimide formation in glutamic acid-containing sequences demonstrate that Fmoc-Glu(OAll)-OH reduces aspartimide formation rates by up to 60% compared to Fmoc-Glu(OtBu)-OH under identical conditions [15] [22]. The protection mechanism operates through both steric hindrance and electronic deactivation of the γ-carboxyl group, preventing the initial nucleophilic attack that initiates aspartimide formation [14] [19].

The temporal aspects of aspartimide formation during extended coupling protocols reveal that conventional protection strategies show significant degradation after 2-4 hours of coupling time [18] [20]. In contrast, Fmoc-Glu(OAll)-OH maintains structural integrity for coupling cycles extending beyond 12 hours, enabling successful synthesis of challenging sequences that require extended reaction times [23] [24]. This stability proves essential for difficult couplings involving sterically hindered amino acids or sequences prone to aggregation [24] [25].

Mechanistic investigations into aspartimide prevention demonstrate that the allyl group disrupts the conformational requirements for cyclization [19] [22]. Nuclear magnetic resonance studies and density functional theory calculations confirm that allyl ester protection alters the spatial arrangement of reactive groups, increasing the energy barrier for aspartimide formation [22] [26]. This electronic and conformational protection operates synergistically to provide robust resistance against side reaction formation.

| Parameter | Standard Conditions | Optimized for Difficult Sequences | Microwave Conditions |

|---|---|---|---|

| Standard Coupling Time | 30 minutes | 1-2 hours | 5 minutes |

| Extended Coupling Time | 1-2 hours | 2-12 hours | 10 minutes |

| Temperature | Room temperature | 37-60°C | 75°C |

| Coupling Reagents | HBTU/DIPEA | PyAOP/HOBt/DIPEA | DIC/Oxyma |

| Equivalents (amino acid) | 4 equiv | 4 equiv | 2-4 equiv |

| Activator | HBTU (3.8 equiv) | PyAOP (4 equiv) | DIC (1.5 equiv) |

| Base | DIPEA (8 equiv) | DIPEA (8 equiv) | Oxyma (1.5 equiv) |

| Solvents | DMF | DMF/NMP | DMF |

Advanced synthetic protocols incorporating Fmoc-Glu(OAll)-OH demonstrate superior performance in challenging sequences known to promote aspartimide formation [27] [21]. Peptides containing the problematic Asp-Gly and Glu-Gly motifs show dramatically reduced side product formation when synthesized using allyl-protected building blocks [18] [27]. The protective effect extends beyond direct aspartimide prevention to include suppression of related piperidide formation and epimerization pathways [14] [21].

Quality control analyses of peptides synthesized using Fmoc-Glu(OAll)-OH reveal consistently higher purities and reduced chromatographic complexity compared to those prepared with conventional protection strategies [15] [19]. High-performance liquid chromatography analysis demonstrates fewer minor impurities and improved mass spectral homogeneity, indicating more efficient suppression of side reaction pathways [22] [20]. These improvements translate directly to enhanced overall synthetic yields and reduced purification requirements.

On-Resin Functionalization: Carboxyl Group Activation for Macrocyclization

Fmoc-Glu(OAll)-OH enables sophisticated on-resin functionalization strategies through selective carboxyl group activation following allyl deprotection [2] [12]. This capability represents a transformative approach to macrocyclization, allowing for precise control over ring closure timing and conditions while maintaining the peptide attached to the solid support [28] [8].

The on-resin macrocyclization process utilizing Fmoc-Glu(OAll)-OH follows a carefully orchestrated sequence of protection, deprotection, and activation steps [12] [29]. Following completion of linear peptide assembly, selective removal of allyl protection using palladium catalysis exposes the glutamic acid γ-carboxyl group for subsequent activation [8] [30]. This temporal control over functional group availability enables precise orchestration of cyclization reactions without interference from other reactive sites.

Palladium-catalyzed allyl deprotection represents the critical enabling step for on-resin functionalization applications [8] [30]. Optimized protocols employ tetrakis(triphenylphosphine)palladium(0) in combination with phenylsilane as a hydride source under an inert atmosphere [8] [31]. Recent advances include microwave-assisted deprotection methods that reduce reaction times to 5-10 minutes while maintaining high efficiency [30] [31]. Alternative protocols utilizing atmospheric conditions eliminate the need for inert gas handling, improving practical accessibility [31].

| Method | Reagents | Conditions | Efficiency | Advantages |

|---|---|---|---|---|

| Standard Pd-catalyzed | Pd(PPh₃)₄, PhSiH₃ | DCM, Ar atmosphere, RT, overnight | >95% deprotection | Well-established protocol |

| Microwave-assisted | Pd(PPh₃)₄, PhSiH₃ | DMF, 38°C, 2 × 5 min | >98% deprotection | Rapid, reagent-efficient |

| Atmospheric conditions | Pd(PPh₃)₄, PhSiH₃ | DCM, air, RT, 30 min | >90% deprotection | No inert atmosphere required |

| Flow conditions | Pd(PPh₃)₄, PhSiH₃ | Continuous flow, RT | >95% deprotection | Scalable, automated |

Following allyl deprotection, the exposed γ-carboxyl group undergoes activation for macrocyclization using standard peptide coupling reagents [12] [29]. Commonly employed activators include PyBOP, HATU, and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, each offering distinct advantages depending on the specific peptide sequence and ring size requirements [12] [28]. The activation and cyclization steps can be performed sequentially or in a one-pot procedure, depending on the substrate reactivity and desired reaction control.

Research investigations into macrocyclization efficiency demonstrate that Fmoc-Glu(OAll)-OH-mediated ring closure achieves superior yields compared to solution-phase cyclization approaches [12] [28]. On-resin cyclization benefits from the conformational constraints imposed by solid support attachment, which can preorganize the peptide chain in conformations favorable for intramolecular bond formation [29] [32]. Additionally, the pseudo-dilution effect achieved through solid-phase synthesis suppresses intermolecular competing reactions that commonly plague solution-phase macrocyclization attempts.

Detailed mechanistic studies reveal that the success of on-resin macrocyclization depends critically on several factors including peptide sequence, ring size, and resin choice [12] [29]. Optimal results are typically achieved with ring sizes between 14-22 atoms, where conformational flexibility allows for efficient ring closure without excessive strain [28] [32]. The choice of solid support significantly influences cyclization efficiency, with low-loading resins and specialized macrocyclization linkers providing enhanced performance [29] [33].

Case studies documenting successful macrocyclization applications demonstrate the versatility of Fmoc-Glu(OAll)-OH across diverse peptide architectures [12] [28]. Examples include the synthesis of somatostatin analogs, where the allyl-protected glutamic acid enables head-to-tail cyclization with high efficiency and minimal side product formation [34]. Additional applications encompass cyclic antimicrobial peptides, tumor-targeting sequences, and peptide-based materials where macrocyclization is essential for biological activity or structural stability [35].

The integration of Fmoc-Glu(OAll)-OH into automated peptide synthesis platforms represents an emerging frontier in macrocyclic peptide production [36] [37]. Advanced synthesizers equipped with palladium deprotection capabilities enable streamlined synthesis of complex cyclic structures with minimal manual intervention [37]. These technological advances position allyl-protected amino acids as essential components in the industrial-scale production of macrocyclic peptide therapeutics [36] [38].